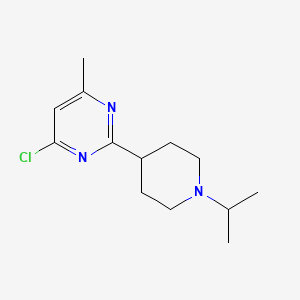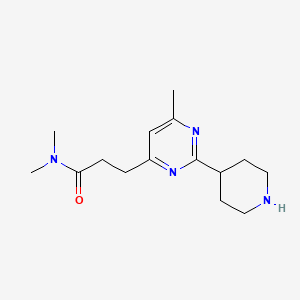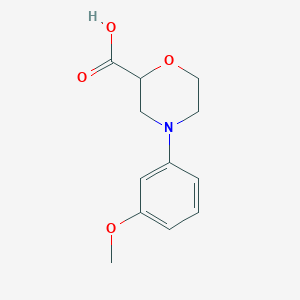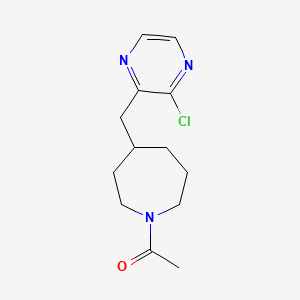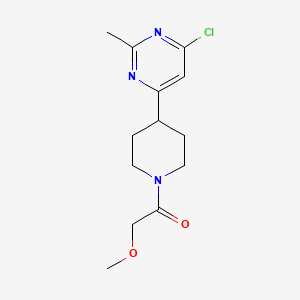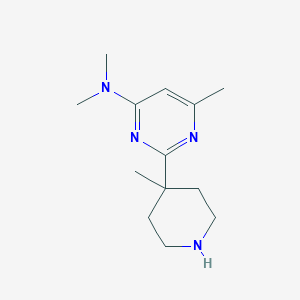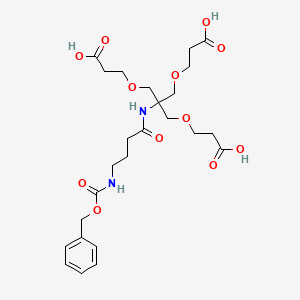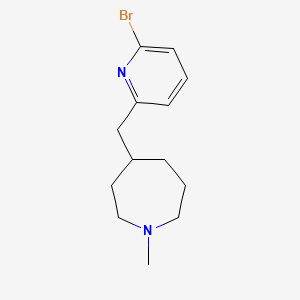
6-(3-Chlorophenyl)pyrimidin-4-amine
Übersicht
Beschreibung
“6-(3-Chlorophenyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C10H7Cl2N3 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Synthesis Analysis
The synthesis of pyrimidin-4-amine derivatives has been studied extensively. A series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized . Their structures were confirmed by 1H NMR, 13C NMR, and HRMS .Molecular Structure Analysis
The molecular structure of “this compound” was confirmed by 1H NMR, 13C NMR, and HRMS . The structure of pyrimidin-4-amine derivatives can be analyzed using these spectroscopic techniques.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- 6-(3-Chlorophenyl)pyrimidin-4-amine is involved in the synthesis of various derivatives, such as 2-substituted thieno[3′,2′:5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones, which are synthesized through aza-Wittig reactions and have their structures confirmed by X-ray analysis (Liu, He, & Ding, 2007).
- The compound is used in the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, where molecules form dimers via hydrogen bonds and are packed into layers through π-stacking interactions (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).
Quantum Chemistry and Hydrogen Bonding Studies
- It is involved in quantum chemical characterization studies, particularly in identifying hydrogen bonding sites in pyrimidine derivatives, contributing to the understanding of molecular interactions (Traoré, Bamba, Ziao, Affi, & Koné, 2017).
Biological Activities
- Derivatives of this compound, like 6-arylpyrido[2,3-d]pyrimidin-7-amine, show significant antihypertensive activity in spontaneously hypertensive rats, highlighting its potential in medicinal chemistry (Bennett et al., 1981).
- The compound is used in the synthesis of anticancer agents, where its derivatives are screened for growth inhibition against cancer cell lines, demonstrating its importance in oncological research (Rashid et al., 2014).
- It is also involved in antimicrobial studies, with synthesized derivatives showing activity against various bacterial and fungal strains, indicating its potential in developing new antibacterial and antifungal agents (Guna & Purohit, 2012).
Corrosion Inhibition
- Pyrimidine derivatives, including this compound, are investigated as corrosion inhibitors for metals, contributing to materials science and engineering applications (Abdelshafi, 2020).
Crystallography and Molecular Dynamics
- The compound's role in crystal structure analysis helps in understanding molecular conformations and interactions, which is crucial in the field of crystallography and material sciences (Murugavel et al., 2015).
Wirkmechanismus
Target of Action
The primary target of 6-(3-Chlorophenyl)pyrimidin-4-amine is the Mycobacterium tuberculosis . This compound has shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Mode of Action
It’s suggested that the compound interacts with its target, leading to inhibition of the growth of mycobacterium tuberculosis .
Biochemical Pathways
It’s known that the compound interferes with the normal functioning of mycobacterium tuberculosis, leading to its inhibition .
Pharmacokinetics
It’s noted that all the potent compounds from this series, including this compound, have a clogp value less than 4 and molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . This compound has shown in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC 90 values of 0.488–62.5 µM .
Eigenschaften
IUPAC Name |
6-(3-chlorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQBVXRVGUVSCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane](/img/structure/B1399339.png)


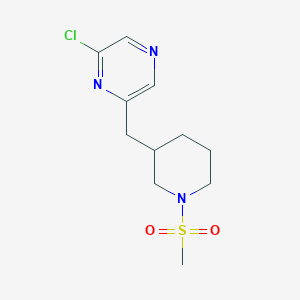
![1-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1399345.png)
